molecular formula C14H13N3O5 B2403481 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865286-81-3

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2403481
CAS No.: 865286-81-3
M. Wt: 303.274
InChI Key: LESPLNSPBCHVNH-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. The dihydrodioxine carboxamide introduces a partially saturated oxygen-rich ring, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-19-10-4-2-9(3-5-10)13-16-17-14(22-13)15-12(18)11-8-20-6-7-21-11/h2-5,8H,6-7H2,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESPLNSPBCHVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents . The dioxine ring is then introduced through subsequent reactions involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide ()

  • Molecular Formula : C₂₀H₁₈N₄O₆S
  • Molecular Weight : 442.446 g/mol
  • Key Substituents :
    • 5,6-Dihydro-1,4-dioxin-2-yl group at position 5 of the oxadiazole.
    • 4-[Methyl(phenyl)sulfamoyl]benzamide at position 2.
  • The sulfur atom and additional aromatic ring in this analogue contribute to a higher molecular weight (442 vs. ~305 g/mol for the target compound, inferred).

LMM5 and LMM11 ()

  • LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Molecular Formula: Not explicitly stated, but estimated as C₂₅H₂₄N₄O₅S. Key Features:
  • A benzyl-linked 4-methoxyphenyl group at position 5 of the oxadiazole.
  • Sulfamoyl benzamide substituent at position 2.
  • LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Molecular Formula: Not explicitly stated, but estimated as C₂₂H₂₈N₄O₅S. Key Features:
  • Furan-2-yl group at position 5 of the oxadiazole.
  • Cyclohexyl-ethyl sulfamoyl benzamide at position 2.
  • Comparison: Both LMM5 and LMM11 feature sulfamoyl benzamide groups, similar to ’s compound, but differ in their oxadiazole substituents. Biological Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with MIC values ranging from 8–32 µg/mL . The target compound’s activity is unreported, but its dihydrodioxine carboxamide may offer distinct solubility or target interactions.

Key Insights

  • Substituent Impact :
    • Sulfamoyl benzamide derivatives () exhibit higher molecular weights and polarity due to sulfur-containing groups, whereas the target compound’s dihydrodioxine carboxamide may balance lipophilicity and solubility.
    • Direct 4-methoxyphenyl substitution (target compound) vs. benzyl-linked (LMM5) or furan (LMM11) alters steric and electronic profiles, influencing target binding.
  • Biological Implications: The sulfamoyl group in analogues correlates with antifungal activity, suggesting the target compound’s carboxamide could be optimized for similar or novel therapeutic pathways.

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, with a focus on anticancer, antimicrobial, and antioxidant activities, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C24H20N2O4C_{24}H_{20}N_{2}O_{4}, with a molecular weight of 400.43 g/mol. The structure includes an oxadiazole ring which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds containing the oxadiazole moiety have shown promising results against various cancer cell lines.

  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . The presence of electron-donating groups like methoxy enhances cytotoxicity against cancer cells .
CompoundCell Line TestedIC50 Value (μM)Reference
D-16MCF-71.0
DoxorubicinMCF-70.5

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial and fungal strains.

  • Activity Spectrum : Studies have shown that derivatives of oxadiazole can effectively inhibit both Gram-positive and Gram-negative bacteria as well as certain fungi. The structure-activity relationship (SAR) indicates that modifications to the oxadiazole ring can enhance antimicrobial efficacy .
MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Aspergillus nigerInhibition

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

  • Findings : The compound demonstrated significant antioxidant activity in vitro, which is crucial for preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of cancer therapy where oxidative stress can influence tumor progression .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects on MCF-7 breast cancer cells and reported an IC50 value of 1 μM for the compound D-16 compared to 0.5 μM for Doxorubicin, indicating a competitive efficacy .
  • Structure–Activity Relationship Studies : Research indicates that the presence of methoxy groups at specific positions enhances both anticancer and antimicrobial activities. This was evidenced by comparing various derivatives with different substituents on the oxadiazole ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide?

  • Methodology : The compound can be synthesized via multi-step routes involving cyclization and coupling reactions. A common approach involves:

Formation of the 1,3,4-oxadiazole ring via dehydration of acylhydrazides using reagents like POCl₃ or H₂SO₄.

Coupling the oxadiazole intermediate with a 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDCI or DCC) .

Purification via column chromatography and characterization using NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm the oxadiazole ring (δ ~8.5–9.0 ppm for NH in DMSO-d₆) and methoxyphenyl groups (δ ~3.8 ppm for OCH₃) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O ~1680–1720 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for oxadiazole-containing analogs of this compound?

  • Methodology :

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole ring formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • X-ray Crystallography : Validate molecular conformation via single-crystal analysis (e.g., using SHELX software for refinement) .

Q. How can structural modifications enhance the compound’s biological activity?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂ or -CF₃) on the methoxyphenyl ring to improve enzyme binding .
  • Bioisosteric Replacement : Replace the 1,4-dioxine moiety with a benzodioxole ring to enhance metabolic stability .
  • Pharmacophore Mapping : Use molecular docking to identify key interactions with targets like acetylcholinesterase or α-glucosidase .

Q. What experimental assays are suitable for evaluating its mechanism of action?

  • Methodology :

  • Enzyme Inhibition : Conduct kinetic assays (e.g., LOX or BChE inhibition) using spectrophotometric methods to measure IC₅₀ values .
  • Cellular Uptake : Use fluorescence tagging (e.g., FITC conjugation) to track intracellular localization .
  • Protein Binding : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Data Analysis and Validation

Q. How can crystallographic data validate the compound’s molecular conformation?

  • Methodology :

  • Single-Crystal Growth : Use slow evaporation in solvents like ethanol/water mixtures .
  • SHELX Refinement : Analyze unit cell parameters (e.g., monoclinic C2/c space group) and hydrogen bonding networks .
  • Compare with Analogues : Cross-reference with published structures (e.g., 3-methoxy-4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxybenzonitrile) to identify conformational trends .

Conflict Resolution in Research

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability using LC-MS/MS to identify metabolic instability .
  • Prodrug Design : Modify the carboxamide group to improve membrane permeability (e.g., ester prodrugs) .
  • Species-Specific Effects : Test activity in multiple animal models (e.g., murine vs. zebrafish) to assess translational relevance .

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